
Technical Guide: 2-Bromo-1-(2-ethoxyethoxy)-4-
methylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
2-Bromo-1-(2-ethoxyethoxy)-4-

methylbenzene

Cat. No.: B7858832

Get Quote

CAS: 1156375-09-5 Role: Strategic Aryl Bromide for Solubility-Enhanced Pharmacophore

Synthesis

Executive Summary
2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene is a high-value halogenated building block

characterized by the presence of a reactive bromine handle and a solubilizing 2-ethoxyethoxy

(diethylene glycol monoethyl ether) side chain. In drug discovery, this compound serves as a

critical precursor for introducing the 2-ethoxyethoxy-4-methylphenyl moiety into larger

scaffolds.

This structural motif is particularly relevant in the design of metabolic disease therapeutics

(e.g., SGLT2 inhibitor analogs) and kinase inhibitors, where the ether chain modulates

lipophilicity (LogP) and aqueous solubility without significantly altering the steric footprint

compared to long-chain alkyls. The bromine substituent enables versatile downstream

functionalization via lithiation, Grignard formation, or Palladium-catalyzed cross-coupling

(Suzuki-Miyaura, Buchwald-Hartwig).
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Chemical Profile & Properties[1][2][3][4][5]
Parameter Specification

IUPAC Name 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene

CAS Number 1156375-09-5

Molecular Formula C₁₁H₁₅BrO₂

Molecular Weight 259.14 g/mol

Physical State Pale yellow to colorless liquid

Boiling Point ~310°C (Predicted)

Density ~1.3 g/cm³

Solubility
Soluble in DCM, THF, Ethyl Acetate; Insoluble in

Water

Key Functional Groups
Aryl Bromide (Electrophile/Metallation handle),

Ether (H-bond acceptor)

Synthetic Utility & Mechanism[6]
The synthesis and utility of CAS 1156375-09-5 revolve around its two primary functional sites:

the aryl bromide and the glycol ether tail.

Retrosynthetic Analysis
The most robust synthetic route avoids direct bromination of the ether, which can lead to

regiochemical mixtures. Instead, a convergent Williamson Ether Synthesis is preferred,

coupling a pre-brominated phenol with an alkyl halide.

Precursors: 2-Bromo-4-methylphenol + 2-Ethoxyethyl bromide (or Tosylate).

Mechanism: SN2 Nucleophilic Substitution.

Advantage: Guarantees the position of the bromine atom relative to the methyl and ether

groups.
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Mechanistic Pathway: Metalation & Coupling
Once synthesized, the compound acts as a nucleophilic partner (via metalation) or an

electrophilic partner (in Pd-catalysis).

Lithiation (Halogen-Metal Exchange): Treatment with n-BuLi at -78°C generates the

aryllithium species. The ortho-alkoxy group can provide mild directing group assistance

(DoM), stabilizing the lithium intermediate via coordination.

Suzuki-Miyaura Coupling: The C-Br bond undergoes oxidative addition to Pd(0), facilitating

coupling with aryl boronic acids. This is the primary method for constructing biaryl cores

found in gliflozins and other bioactive molecules.
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Figure 1: Synthetic workflow from precursors to downstream application in scaffold

construction.

Experimental Protocols
Protocol A: Synthesis via Williamson Etherification
This protocol ensures high regioselectivity and yield.

Reagents:

2-Bromo-4-methylphenol (1.0 equiv)

2-Bromoethyl ethyl ether (1.2 equiv)

Potassium Carbonate (K₂CO₃) (2.0 equiv)
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Potassium Iodide (KI) (0.1 equiv, catalyst)

Solvent: Acetonitrile (ACN) or DMF

Procedure:

Setup: Charge a round-bottom flask with 2-Bromo-4-methylphenol and anhydrous ACN.

Deprotonation: Add K₂CO₃ and stir at room temperature for 30 minutes to form the

phenoxide.

Alkylation: Add 2-Bromoethyl ethyl ether and catalytic KI.

Reflux: Heat the mixture to reflux (80°C for ACN) for 12–16 hours. Monitor by TLC

(Hexane:EtOAc 8:2) or HPLC.

Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate.

Extraction: Redissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol),

water, and brine.

Purification: Dry over Na₂SO₄ and concentrate. Purify via silica gel flash chromatography

(Gradient: 0-10% EtOAc in Hexanes).

Validation:

1H NMR (CDCl₃): Look for the characteristic triplet/multiplet of the ethoxyethoxy chain at δ

4.1–3.5 ppm and the aromatic signals (singlet at ~7.4 ppm for H3, doublets for H5/H6).

Protocol B: Grignard Formation (Downstream
Application)
Use this protocol to convert CAS 1156375-09-5 into a nucleophile for coupling.

Reagents:

CAS 1156375-09-5 (1.0 equiv)[1]
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Magnesium turnings (1.2 equiv)

Iodine (crystal, catalyst)

Solvent: Anhydrous THF

Procedure:

Activation: Flame-dry the glassware under Argon. Add Mg turnings and a crystal of I₂.

Initiation: Add 10% of the bromide solution in THF to the Mg. Heat gently until the iodine

color fades and reflux begins.

Addition: Dropwise add the remaining bromide solution to maintain a gentle reflux.

Completion: Reflux for 1 hour after addition. The resulting Grignard reagent is ready for

reaction with electrophiles (e.g., aldehydes, ketones, or Weinreb amides).

Application Case Study: SGLT2 Inhibitor Analog
Design
In the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors (gliflozins), the

balance between lipophilicity and polarity is critical for oral bioavailability.

Problem: Standard alkylphenyl tails can lead to high LogP (>4), resulting in poor solubility

and high protein binding.

Solution: Replacing a propyl or ethyl tail with the (2-ethoxyethoxy) motif (derived from CAS

1156375-09-5) lowers the LogP by introducing ether oxygens (H-bond acceptors) while

maintaining the steric bulk necessary for filling the hydrophobic pocket of the SGLT2

receptor.

Mechanism: The ether oxygen interacts with water molecules, creating a "hydration shell"

that improves the drug's solubility profile without disrupting the hydrophobic interactions of

the tolyl ring within the active site.
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Physicochemical Impact
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Figure 2: Structural role of the 2-ethoxyethoxy-4-methylphenyl moiety in drug design.

Safety & Handling
Hazards: Irritant to eyes, respiratory system, and skin.

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Protect from light.

Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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